molecular formula C11H11F3O4 B8161797 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid

3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid

Cat. No.: B8161797
M. Wt: 264.20 g/mol
InChI Key: WJAJBEQLCINWFX-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C11H11F3O4 It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a methoxyethoxy group attached to the benzene ring

Preparation Methods

The synthesis of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzoic acid.

    Methoxyethoxylation: The hydroxyl groups on the benzene ring are substituted with methoxyethoxy groups using a suitable etherification reaction. This step often involves the use of reagents like sodium hydride and 2-methoxyethanol.

    Trifluoromethylation: The introduction of the trifluoromethyl group is achieved through a trifluoromethylation reaction. Common reagents for this step include trifluoromethyl iodide (CF3I) and a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The methoxyethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:

    4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but with different positions of the functional groups on the benzene ring.

    3-(2-Methoxyethoxy)benzoic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    5-(Trifluoromethyl)benzoic acid: Lacks the methoxyethoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2-methoxyethoxy)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-17-2-3-18-9-5-7(10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJBEQLCINWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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